molecular formula C21H17ClN2O4S2 B2557451 Methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate CAS No. 477887-61-9

Methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate

Cat. No.: B2557451
CAS No.: 477887-61-9
M. Wt: 460.95
InChI Key: HFFDQZOECNSXGT-UHFFFAOYSA-N
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Description

Methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate is a thiophene-based derivative featuring a methyl ester at position 2 of the thiophene ring and a complex substituent at position 3. This substituent includes a sulfanylacetyl linker, a phenyl group substituted with a 3-chlorobenzoylamino moiety, and an acetylated amino group (Fig. 1). Its synthesis likely involves multi-step reactions, including amide bond formation and sulfanyl group incorporation, as seen in analogous compounds .

Properties

IUPAC Name

methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S2/c1-28-21(27)19-16(9-10-29-19)23-18(25)12-30-17-8-3-2-7-15(17)24-20(26)13-5-4-6-14(22)11-13/h2-11H,12H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFDQZOECNSXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate (CAS No. 477887-61-9) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H17ClN2O4S2C_{21}H_{17}ClN_{2}O_{4}S_{2}, with a molecular weight of 460.95 g/mol. The compound features a thiophene ring, which is known for its role in various pharmacological activities.

Mechanisms of Biological Activity

1. Anticancer Properties:
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thiophene rings have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation .

2. Antimicrobial Activity:
The compound's structure suggests potential antimicrobial properties. Compounds with similar functional groups have demonstrated efficacy against a range of bacteria and fungi, indicating that this compound may also possess similar activity .

3. Enzyme Inhibition:
this compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, some derivatives have been identified as inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory responses and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells , ,
AntimicrobialEffective against various bacterial strains , ,
Enzyme InhibitionInhibits JNKs, affecting inflammatory pathways ,

Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer effects of related thiophene derivatives. The research demonstrated that these compounds could significantly reduce the viability of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those mediated by JNK signaling, which is critical for cell survival and proliferation .

Case Study: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of thiophene-based compounds was assessed against multiple bacterial strains. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential use as alternative antimicrobial agents .

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development :
    • The compound has been investigated for its potential as a c-Jun N-terminal kinase (JNK) inhibitor , which plays a crucial role in various cellular processes, including apoptosis and inflammation . This inhibition can be beneficial in treating diseases such as cancer and neurodegenerative disorders.
  • Anticancer Studies :
    • Research has indicated that derivatives of thiophene compounds exhibit anticancer properties. The structural modifications in methyl 3-[[2-[2-[(3-chlorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate may enhance its efficacy against specific cancer cell lines .
  • Biological Activity :
    • Studies have shown that thiophene derivatives can exhibit anti-inflammatory and analgesic activities. The unique structure of this compound may contribute to these effects, making it a candidate for further biological evaluations .
  • Synthetic Intermediates :
    • This compound can serve as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its ability to undergo further chemical transformations makes it valuable in medicinal chemistry .

Case Studies

StudyFocusFindings
Baker et al., 1953Synthesis of thiophene derivativesEstablished methods for synthesizing aminothiophenes, relevant for developing compounds like this compound .
MDPI Journal, 2021Anticancer propertiesDemonstrated that certain thiophene derivatives have significant anticancer activity, suggesting potential for this compound in cancer therapy .
PubChem StudiesBiological activityIdentified the compound as a selective JNK inhibitor, linking its structure to potential therapeutic effects against inflammation and cancer .

Chemical Reactions Analysis

Acylation and Amide Bond Formation

The compound’s primary amine (-NH-) and secondary amide groups participate in acylation reactions. For example:

  • Reaction with chlorobenzoyl chloride : The amine group reacts with acyl chlorides to form substituted amides under basic conditions (e.g., pyridine or triethylamine as a catalyst).

Reagent Conditions Product
3-Chlorobenzoyl chloridePyridine, 0–5°CN-(3-chlorobenzoyl) derivative with enhanced steric and electronic effects

This reaction is critical in synthesizing analogs for pharmaceutical screening .

Ester Hydrolysis

The methyl ester group (-COOCH₃) undergoes hydrolysis to yield the corresponding carboxylic acid, a reaction pivotal for modifying solubility or further functionalization:

  • Acidic or basic hydrolysis :

    • Basic conditions : NaOH/EtOH reflux yields the carboxylate salt .

    • Acidic conditions : HCl/H₂O produces the free carboxylic acid .

Conditions Catalyst Product Application
1M NaOH, ethanol, refluxNone3-[[...]amino]thiophene-2-carboxylic acidIntermediate for coupling reactions

Nucleophilic Substitution at Sulfur

The sulfanylacetyl (-S-CH₂-CO-) group is susceptible to nucleophilic substitution, particularly with thiol-reactive agents:

  • Reaction with alkyl halides : Forms thioether linkages under mild alkaline conditions.

  • Oxidation : Converts the sulfide (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA.

Reagent Conditions Product
Methyl iodideK₂CO₃, DMF, 25°CMethylthio derivative
mCPBACH₂Cl₂, 0°C to RTSulfone derivative

Cyclization Reactions

The thiophene ring and adjacent amide groups facilitate intramolecular cyclization, forming heterocyclic systems:

  • Thermal cyclization : Heating in DMF or DMSO induces ring closure, producing fused thieno-triazine or pyrimidine derivatives .

Conditions Catalyst Product Yield
DMF, 120°C, 6 hoursNoneThieno[3,2-e] triazepin-5-one65–72%

This reactivity is exploited in synthesizing bioactive molecules for kinase inhibition .

Condensation with Hydrazonoyl Chlorides

The amine group reacts with hydrazonoyl chlorides to form N-arylamidrazones, a key step in synthesizing heterocyclic pharmacophores :

Reagent Conditions Product Application
4-Chlorophenylhydrazonoyl chlorideEt₃N, THF, RTN-(4-chlorophenyl)amidrazone derivativeAnticancer agent precursors

Cross-Coupling Reactions

The aromatic rings (thiophene and benzene) enable Pd-catalyzed coupling reactions:

  • Suzuki coupling : With aryl boronic acids to install biaryl motifs.

  • Buchwald-Hartwig amination : Introduces nitrogen-containing substituents.

Reaction Type Catalyst Substrate Product Utility
Suzuki couplingPd(PPh₃)₄, K₂CO₃4-Methoxyphenylboronic acidEnhanced π-stacking in drug design

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The target compound shares a thiophene-2-carboxylate core with several analogs, but substituent variations significantly influence properties:

Key Analogs:

Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate (CAS 477887-64-2): Substituent: 2,3-Dichlorophenyl sulfanyl group. Molecular Formula: C₁₄H₁₁Cl₂NO₃S₂. Molecular Weight: 376.28 g/mol .

Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate (CAS 477869-07-1): Substituent: 2-Aminophenyl sulfanyl group. Molecular Formula: C₁₄H₁₄N₂O₃S₂. Molecular Weight: 322.41 g/mol . Comparison: The amino group introduces polarity, likely improving water solubility but reducing membrane permeability relative to the chloro-substituted target compound.

Compound 2 from (Methyl 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate): Substituent: Cyclohexenyl-carboxy group. Molecular Weight: ~550 g/mol (estimated). Comparison: The tetrahydrobenzo[b]thiophene core and bulky cyclohexenyl group may reduce reactivity compared to the simpler thiophene backbone of the target compound .

Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS 352678-96-7): Substituent: Methoxybenzoyl group and cycloocta[b]thiophene core. Molecular Formula: C₂₁H₂₅NO₄S. Molecular Weight: 387.49 g/mol .

Physical and Spectroscopic Properties

Compound Melting Point (°C) Key IR/NMR Features Reference
Target Compound Not reported Expected C=O (ester, amide), C-Cl stretches -
2,3-Dichlorophenyl Analog Not reported C=O (ester, amide), C-Cl stretches
Compound 2 () 223–226 C=O (ester, amide), C=C (aromatic)
Compound 3 () 213–216 NH (amide), C=O (ester, amide)

Tabulated Comparison of Key Analogs

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₂₀H₁₆ClN₂O₄S₂* ~450* 3-Chlorobenzoylamino phenyl Not reported
2,3-Dichlorophenyl Analog C₁₄H₁₁Cl₂NO₃S₂ 376.28 2,3-Dichlorophenyl sulfanyl Not reported
Compound 2 () C₂₃H₂₃NO₅S ~449 Cyclohexenyl-carboxy Antibacterial
Ethyl Ester () C₂₁H₂₅NO₄S 387.49 Methoxybenzoyl, cycloocta ring Not reported

*Estimated based on structural analysis.

Q & A

Q. How can synthetic byproducts be identified and minimized?

  • Answer :
  • LC-MS/MS Profiling : Identify byproducts (e.g., unreacted intermediates or hydrolysis derivatives).
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress.
  • Purification Tweaks : Adjust HPLC gradients or switch to preparative TLC for challenging separations .

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